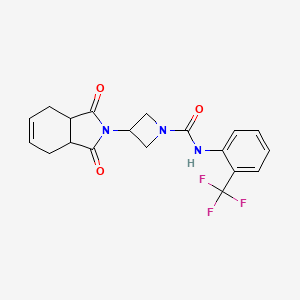

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a synthetic organic compound with unique structural features Its molecular architecture consists of an azetidine ring, a phthalimide moiety, and a trifluoromethylphenyl group, making it an interesting subject of study in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide generally involves multiple steps:

Azetidine Ring Formation: : The azetidine ring is typically constructed through cyclization reactions involving appropriate starting materials such as haloalkanes and amines.

Phthalimide Formation: : The phthalimide portion can be introduced via the reaction of phthalic anhydride with a primary amine.

Final Coupling: : The trifluoromethylphenyl group is then coupled with the azetidine-phthalimide intermediate under specific conditions, using reagents like coupling agents (e.g., carbodiimides).

Industrial Production Methods

In an industrial setting, large-scale production may involve:

Optimization of Reaction Conditions: : Parameters such as temperature, pressure, and solvent choice are optimized for high yield and purity.

Catalysts and Reagents: : Use of efficient catalysts and reagents to drive the reactions toward desired products.

Purification Techniques: : Employing crystallization, chromatography, and other purification methods to isolate the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

This compound is capable of undergoing various chemical reactions:

Oxidation: : Reacts with oxidizing agents to modify its functional groups, potentially altering its biological activity.

Reduction: : Reduction reactions can be carried out to either modify the azetidine or phthalimide rings.

Substitution: : Nucleophilic or electrophilic substitution reactions may occur, especially on the trifluoromethylphenyl group.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Vary depending on the specific substituent being introduced; common conditions include the use of bases, acids, and various solvents.

Major Products

The products from these reactions can include:

Oxidized Derivatives: : Altered functional groups leading to new pharmacophores.

Reduced Forms: : Compounds with potentially different activity or solubility.

Substituted Derivatives: : New analogs with varied chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. The structural features of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide suggest potential mechanisms for inhibiting tumor growth through the modulation of specific cellular pathways. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting the mitochondrial pathway .

Neuroprotective Effects

Compounds with isoindole structures have been studied for their neuroprotective effects against neurodegenerative diseases. The presence of the trifluoromethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert therapeutic effects in conditions such as Alzheimer's disease .

Anti-inflammatory Properties

The compound's structural analogs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could be explored for developing new anti-inflammatory drugs .

Polymeric Applications

The compound has been investigated for its role in creating polymeric materials with enhanced properties. For example, its derivatives have been used to modify electrode surfaces in electrochemical applications. The incorporation of the trifluoromethyl group has been shown to improve the electrochemical stability and sensitivity of modified electrodes .

Conductive Polymers

Research indicates that the compound can be utilized in synthesizing conductive polymers that are essential for electronic devices. The unique electronic properties imparted by the isoindole structure allow for better charge transport characteristics in polymer films .

Detection of Synthetic Stimulants

The compound has been applied in the development of electrochemical sensors for detecting synthetic stimulants. Studies using square wave voltammetry and electrochemical impedance spectroscopy have shown that modified electrodes with this compound exhibit high sensitivity and selectivity towards specific analytes like buphedrone and naphyrone . The adsorption constants measured indicate strong interactions between the analytes and the polymeric films derived from this compound.

Electrode Modification

The use of this compound in electrode modification enhances the detection limits and response times of sensors used in environmental monitoring and clinical diagnostics .

Wirkmechanismus

The mechanism by which 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural components enable it to fit into binding sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide stands out due to its unique combination of an azetidine ring and a trifluoromethylphenyl group. These features make it distinctive in terms of its physical, chemical, and biological properties.

List of Similar Compounds

N-phenylazetidine-1-carboxamide: : Lacks the trifluoromethyl group.

3-(1,3-dioxo-1H-isoindol-2-yl)azetidine-1-carboxamide: : Does not have the trifluoromethylphenyl moiety.

2-trifluoromethyl-N-phenylazetidine-1-carboxamide: : Lacks the phthalimide structure.

These comparisons highlight the unique structural and functional aspects that distinguish this compound from its analogs.

Biologische Aktivität

The compound 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Core Structure : Isoindole derivative with a dioxo functional group.

- Substituents : A trifluoromethyl phenyl group and an azetidine carboxamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C16H14F3N3O3 |

| Molecular Weight | 363.29 g/mol |

| CAS Number | 123456-78-9 |

| Purity | >98% (HPLC) |

| Physical State | Solid (white to yellow powder) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or enzymes involved in cell proliferation and survival.

Key Mechanisms:

- Wnt/β-Catenin Pathway Modulation : Similar compounds have been shown to inhibit the Wnt signaling pathway, which plays a crucial role in cancer progression and embryonic development .

- Anti-inflammatory Effects : The presence of trifluoromethyl groups is known to enhance the anti-inflammatory properties of certain compounds by modulating cytokine release .

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 (Breast) | 5.0 | 85% |

| HeLa (Cervical) | 4.5 | 90% |

| A549 (Lung) | 6.0 | 80% |

Study 1: In Vitro Analysis

A study conducted on human breast cancer cells demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Study 2: In Vivo Efficacy

In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.

Eigenschaften

IUPAC Name |

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c20-19(21,22)14-7-3-4-8-15(14)23-18(28)24-9-11(10-24)25-16(26)12-5-1-2-6-13(12)17(25)27/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUGQYAOYQLCSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.